4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid
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Overview
Description
4-Oxo-4H,5H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid is a heterocyclic organic compound characterized by its pyrazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3-aminopyrazole with α-ketoesters under acidic conditions. The reaction proceeds through the formation of an intermediate pyrazole ring, followed by cyclization to form the pyrazine ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-4H,5H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of substituted pyrazoles and pyrazines.
Scientific Research Applications
Chemistry: In chemistry, 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors. Its ability to interact with specific biological targets makes it a useful tool in understanding biological processes.
Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has shown promise in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: The compound is also used in the development of new materials and chemicals. Its versatility and reactivity make it a valuable component in the synthesis of advanced materials.
Mechanism of Action
The mechanism by which 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Similar structure but with a pyrimidine ring instead of a pyrazine ring.
Pyrazolo[1,5-a]pyrazine-7-carboxylic acid: Similar core structure but with a different position of the carboxylic acid group.
Uniqueness: 4-Oxo-4H,5H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid stands out due to its unique combination of pyrazole and pyrazine rings, which provides distinct chemical and biological properties compared to its similar compounds.
Properties
CAS No. |
2408962-49-0 |
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Molecular Formula |
C7H5N3O3 |
Molecular Weight |
179.13 g/mol |
IUPAC Name |
4-oxo-5H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C7H5N3O3/c11-6-5-4(7(12)13)3-9-10(5)2-1-8-6/h1-3H,(H,8,11)(H,12,13) |
InChI Key |
JHLGEVQJFVIXLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)O)C(=O)N1 |
Purity |
95 |
Origin of Product |
United States |
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